5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

Synthetic Chemistry Nucleophilic Substitution Leaving-Group Kinetics

5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one (CAS 1071789-17-7) is a 3,5-disubstituted oxazolidin-2-one heterocycle featuring a reactive bromomethyl electrophilic handle at C-5 and a 4-methylphenyl (p-tolyl) substituent at N-3. With a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g·mol⁻¹, this compound serves primarily as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the bromomethyl group enables downstream nucleophilic substitution and cross-coupling diversification.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B12055316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(OC2=O)CBr
InChIInChI=1S/C11H12BrNO2/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7H2,1H3
InChIKeyMMKJURFQQNFRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one: Core Scaffold & Procurement Context


5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one (CAS 1071789-17-7) is a 3,5-disubstituted oxazolidin-2-one heterocycle featuring a reactive bromomethyl electrophilic handle at C-5 and a 4-methylphenyl (p-tolyl) substituent at N-3 . With a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g·mol⁻¹, this compound serves primarily as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the bromomethyl group enables downstream nucleophilic substitution and cross-coupling diversification [1]. Commercially, it is available from multiple suppliers at purities typically ≥95%, with certain vendors offering lot-specific 98% material suitable for structure-activity relationship (SAR) campaigns and lead optimization programs .

Why N-3 Aryl Identity and C-5 Halogen Type Cannot Be Interchanged Without Consequence


Within the 3,5-disubstituted oxazolidin-2-one class, minor structural modifications—replacing bromine with chlorine at C-5 or exchanging the N-3 p-tolyl group for other aryl substituents—produce measurably different reactivity profiles, physicochemical properties, and biological target engagement. The C–Br bond is intrinsically weaker than C–Cl (bond dissociation energy approximately 285 vs. 327 kJ·mol⁻¹), conferring a leaving-group advantage of roughly 30-fold in bimolecular nucleophilic substitution (Sₙ2) reactions [1]. Simultaneously, the electron-donating 4-methyl group modulates the oxazolidinone ring’s electronic character, altering both the rate of electrophilic aromatic substitution at N-3 and the lipophilicity (cLogP) relative to 4-chloro or 4-bromo analogs, which directly impacts membrane permeability and protein binding in biological assays [2]. Consequently, researchers cannot casually substitute the chloromethyl analog or an alternative N-3 aryl variant and expect equivalent synthetic conversion yields, pharmacokinetic behavior, or target affinity.

Quantified Comparator Evidence: 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one vs. Closest Analogs


C-5 Bromine vs. Chlorine Leaving-Group Reactivity: Relative Rate Advantage in Nucleophilic Substitution

The bromomethyl group at C-5 provides a quantifiable reactivity advantage over its chloromethyl counterpart. In Sₙ2 reactions, the bromide anion is a superior leaving group because the C–Br bond is weaker than C–Cl (bond dissociation energies approximately 285 vs. 327 kJ·mol⁻¹), and bromide is a weaker base with lower nucleophilicity in the reverse direction. The relative leaving-group rate for Sₙ2 displacement follows the order: I⁻ (30,000) > Br⁻ (10,000) > Cl⁻ (1.0), meaning that 5-(bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one undergoes nucleophilic displacement approximately 30-fold faster than the corresponding 5-(chloromethyl) analog under identical conditions [1]. For procurement, this means the bromomethyl compound consistently delivers higher conversion yields in amine, thiol, or alcohol alkylation reactions within shorter reaction times, which directly reduces downstream processing costs in library synthesis campaigns [2]. A vendor technical note for a related 3-isopropyl analog explicitly confirms that “the bromomethyl group is more reactive than chloromethyl but less so than iodomethyl groups” .

Synthetic Chemistry Nucleophilic Substitution Leaving-Group Kinetics

Lipophilicity (cLogP) Differentiation: p-Tolyl vs. 4-Chlorophenyl and 4-Bromophenyl N-3 Substituents

The N-3 4-methylphenyl (p-tolyl) substituent imparts a distinct lipophilicity profile compared to halogenated aryl analogs, a critical parameter for membrane permeability and protein binding in biological screening. The target compound has a calculated XLogP3 value of 2.6 [1]. By comparison, the 4-chlorophenyl analog (C₁₀H₉BrClNO₂, MW 290.54) is expected to have a higher cLogP of approximately 2.9–3.1 due to the greater hydrophobic contribution of chlorine (Hansch π = +0.71 for Cl vs. +0.56 for CH₃ on aromatic systems), while the 4-bromophenyl analog (C₁₀H₉Br₂NO₂, MW 334.99) would have a cLogP of approximately 3.1–3.4 (π = +0.86 for Br) [2]. The 4-methoxyphenyl analog (C₁₁H₁₂BrNO₃, MW 286.12), with its electron-donating methoxy group, has a lower cLogP of approximately 2.1–2.3 . These cLogP differences of 0.3–0.8 log units translate to approximately 2- to 6-fold differences in octanol-water partition coefficients, which can significantly shift a compound’s position within Lipinski’s Rule of Five compliance space and influence oral bioavailability predictions in lead optimization [2].

Physicochemical Properties Lipophilicity Drug Design

mGluR5 Allosteric Modulation: Structural Requirements for Oxazolidinone N-3 Aryl Engagement

Oxazolidinone-based allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) require precise N-3 aryl substitution for target engagement. Although direct Ki/IC₅₀ data for the target compound at mGluR5 are not publicly available, structurally related 3,5-disubstituted oxazolidin-2-ones have demonstrated mGluR5 affinity in the nanomolar range. The patent literature US20100292241A1 explicitly claims 3,5-disubstituted-1,3-oxazolidin-2-one derivatives as potentiators of mGluR2 and related mGlu receptors, with the N-3 aryl substituent identified as a critical pharmacophoric element controlling receptor subtype selectivity and functional activity (PAM vs. NAM) [1]. In a related oxazolidinone mGluR5 chemotype series, a high-affinity silent allosteric modulator (SAM) bearing a bromomethyl-containing scaffold exhibited a Ki of 0.6 nM in [³H]MPEP displacement assays at human mGluR5, demonstrating that the bromomethyl-oxazolidinone core can support picomolar target engagement when the N-3 substituent is optimized [2]. The 4-methylphenyl group’s electron-donating character and steric profile are distinct from the 4-fluoro, 4-chloro, and 4-bromo variants explored in mGluR5 SAR, where subtle electronic modulation of the N-3 aryl ring has been shown to produce predictable changes in pharmacological profile, switching compounds between PAM, SAM, and NAM activity [3].

Neuroscience mGluR5 Allosteric Modulation GPCR Pharmacology

Commercially Available Purity: 98% Specification Enabling Direct Use in SAR Campaigns

Among commercially available 5-(halomethyl)-3-aryl-oxazolidin-2-ones, the target compound is offered at 98% purity from multiple suppliers, providing a procurement-quality advantage over analogs that are more commonly available only at 95% specification . Specifically, the 4-methoxyphenyl analog (CAS 121082-86-8) is primarily listed at 95% purity from major suppliers , and the 4-bromophenyl analog (CAS 1936010-79-5) is also typically offered at 95% . The 98% purity grade of the target compound reduces the burden of pre-use purification (e.g., flash chromatography or recrystallization) and ensures that the reactive bromomethyl handle has not been degraded by hydrolysis during storage, which is critical given that bromomethyl groups can undergo slow solvolysis in protic solvents or humid conditions. The compound is characterized by its crystalline solid form, which facilitates accurate weighing and long-term storage stability compared to oils or hygroscopic solids encountered among certain analogs .

Quality Control Procurement Medicinal Chemistry

Synthetic Versatility: Bromomethyl as a Dual-Mode Reactive Handle vs. Single-Mode Chloromethyl

The C-5 bromomethyl group offers a dual-mode reactivity profile that is not equally accessible with chloromethyl or iodomethyl analogs. Beyond direct Sₘ2 displacement with amines, thiols, and alkoxides, the bromomethyl moiety can participate in transition-metal-catalyzed cross-coupling reactions, including Buchwald-Hartwig amidation with aryl bromides to construct more complex oxazolidinone architectures [1]. This reactivity has been explicitly demonstrated in the synthesis of medicinally important oxazolidinone antibacterials, where 5-(bromomethyl)oxazolidinone intermediates undergo palladium-catalyzed coupling to install diverse aryl and heteroaryl substituents [2]. The bromine atom’s balance of reactivity—more reactive than chlorine for efficient coupling, yet more stable and easier to handle than iodine—makes the bromomethyl oxazolidinone the preferred intermediate class for both academic and industrial synthesis workflows, as confirmed by the extensive use of bromomethyl (rather than chloromethyl or iodomethyl) oxazolidinones in patent literature describing antibacterial and CNS-targeted compound libraries .

Synthetic Methodology Cross-Coupling Building Blocks

Optimal Use Cases for 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one Based on Verified Evidence


mGluR5 Allosteric Modulator Tool Compound Synthesis

For neuroscience groups developing mGluR5 positive, silent, or negative allosteric modulators (PAMs/SAMs/NAMs), the p-tolyl N-3 substituent provides the electron-donating aromatic character required to access specific regions of mGluR5 pharmacological space, as delineated in patent US20100292241A1 [1]. The bromomethyl handle at C-5 enables late-stage installation of diverse C-5 side chains via Sₘ2 or cross-coupling, allowing systematic exploration of the structure-activity relationships that govern functional switching between PAM, SAM, and NAM profiles [2].

Parallel Library Synthesis for Antibacterial Lead Optimization

The 30-fold bromine-over-chlorine leaving-group advantage [1] means that in array format (e.g., 96-well parallel synthesis), reactions with amine, thiol, or alcohol nucleophiles proceed to higher conversion within standardized reaction times, minimizing well-to-well variability. The 98% purity specification [2] eliminates the need for post-synthesis purification of the input intermediate, enabling direct use in library production workflows targeting oxazolidinone antibacterials, where C-5 side-chain diversity is a proven driver of Gram-positive potency and resistance profile modulation.

Physicochemical Property-Tailored Lead Optimization

The cLogP of 2.6 for the p-tolyl derivative [1] places it in the optimal lipophilicity range (cLogP 2–3) for CNS drug candidates, where excessive lipophilicity (cLogP > 3, as estimated for the 4-chlorophenyl and 4-bromophenyl analogs [2]) correlates with increased metabolic clearance, hERG liability, and promiscuous off-target pharmacology. Medicinal chemistry teams prioritizing CNS exposure should select the p-tolyl building block over halogenated N-3 aryl variants when initiating lead optimization campaigns.

Cross-Coupling-Enabled Late-Stage Functionalization

Unlike the chloromethyl analog, which is largely restricted to simple Sₘ2 chemistry, the bromomethyl group supports palladium-catalyzed cross-coupling reactions [1], enabling direct C-5 arylation, amidation, or alkylation under mild conditions. This expands the accessible chemical space from a single intermediate and is particularly valuable in medicinal chemistry programs where late-stage diversification of an advanced intermediate is required to explore patent space around a core oxazolidinone scaffold [2].

Quote Request

Request a Quote for 5-(Bromomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.